molecular formula C15H22N2O5 B118466 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone CAS No. 329722-32-9

5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone

Cat. No.: B118466
CAS No.: 329722-32-9
M. Wt: 310.35 g/mol
InChI Key: UTFMIXVPSUKJQJ-UHFFFAOYSA-N
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Description

5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a complex organic compound with a unique structure that includes a nitro group, a tert-butylamino group, and a hydroxypropoxy group attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2-acetophenone to introduce the nitro group, followed by the reaction with tert-butylamine and subsequent hydroxypropoxylation. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 5-amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone.

    Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the tert-butylamino and hydroxypropoxy groups can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butylamino)-5-nitro-2,1,3-benzoxadiazole
  • 2,4-Ditert butyl phenol
  • 5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone

Uniqueness

5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-10(18)13-7-11(17(20)21)5-6-14(13)22-9-12(19)8-16-15(2,3)4/h5-7,12,16,19H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFMIXVPSUKJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573314
Record name 1-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329722-32-9
Record name 1-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-5-nitrophenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329722-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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